N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide
Description
N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core fused with a naphthalene moiety. This compound is structurally characterized by:
- A naphthalen-1-yl group at position 2 of the pyrazolo-triazine ring, contributing to π-π stacking interactions in biological systems.
- An N-methyl-N-phenylacetamide side chain at position 5, which enhances solubility and modulates receptor binding affinity.
- A 4-oxo group on the triazine ring, critical for hydrogen-bonding interactions.
Its synthesis typically involves copper-catalyzed 1,3-dipolar cycloaddition reactions between azides and alkynes, followed by functionalization of the acetamide group .
Properties
IUPAC Name |
N-methyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-27(18-10-3-2-4-11-18)23(30)15-28-24(31)22-14-21(26-29(22)16-25-28)20-13-7-9-17-8-5-6-12-19(17)20/h2-14,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWIJVGUCUQYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and related pyrazole derivatives.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The characterization of the compound is performed using various spectroscopic techniques such as:
- Infrared (IR) Spectroscopy : Identifies functional groups based on absorption peaks.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and environment of hydrogen atoms.
For example, the IR spectrum may show characteristic peaks for carbonyl (C=O) and aromatic C=C bonds, while NMR can reveal the chemical environment of protons in the molecule.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate their potency:
| Compound | MIC (mg/mL) | Bacterial Strains Tested |
|---|---|---|
| 7c | 0.23 | E. coli, S. aureus |
| 11c | 0.10 - 0.125 | Bacillus subtilis |
| 12a | 0.10 - 0.125 | Proteus mirabilis |
These results suggest that pyrazole derivatives can serve as effective antimicrobial agents.
Anticancer Activity
The anticancer potential of these compounds has also been evaluated in vitro against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Cpd 14 | HepG2 | 12.20 ± 1.0 |
| Cpd 14 | HeLa | 19.44 ± 1.4 |
| Cpd 16 | HepG2 | 33.45 ± 2.3 |
| Cpd 22 | HeLa | 9.33 ± 0.8 |
These findings indicate that certain derivatives exhibit potent cytotoxic effects against liver and cervical cancer cells.
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives:
- Antimicrobial Evaluation : A study assessed a series of pyrazole compounds against gram-positive and gram-negative bacteria and found that certain modifications significantly enhanced their antimicrobial activity.
- Antitumor Activity : Another investigation focused on the anticancer properties of pyrazole derivatives against breast cancer cell lines (e.g., MDA-MB231), revealing promising results that warrant further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and biological differences between the target compound and its analogs:
Key Observations :
Structural Modifications and Bioactivity: The naphthalene moiety in the target compound and its analogs (e.g., CAS 1326831-11-1) enhances lipophilicity, improving membrane permeability compared to fluorophenyl or furylmethyl derivatives . Electron-withdrawing groups (e.g., –NO₂ in compound 6c) increase antimicrobial potency but reduce solubility due to increased polarity . N-methyl-N-phenylacetamide in the target compound offers a balance between solubility and receptor affinity, unlike the 2,3-dimethoxybenzyl group in CAS 1326831-11-1, which improves solubility but may sterically hinder target binding .
Synthetic Efficiency :
- Copper-catalyzed cycloaddition (target compound, 6c) yields higher purity (75–85%) compared to multi-step heterocyclization routes (e.g., 60–90% for triazole-pyrazole hybrids) .
- The presence of bulky substituents (e.g., naphthalene) requires longer reaction times (6–8 hours) compared to simpler aryl groups .
Spectroscopic Signatures: C=O stretching in IR (1671–1682 cm⁻¹) is consistent across acetamide derivatives, while –NO₂ asymmetric stretching (1504–1535 cm⁻¹) is unique to nitro-substituted analogs . Triazole proton signals (δ 8.36–8.61 ppm in 1H NMR) are diagnostic for regioselective cycloaddition .
Toxicity and Safety :
- The target compound’s core structure (2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one) is classified as acute toxicity (Category 4) and requires stringent handling to avoid respiratory exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
